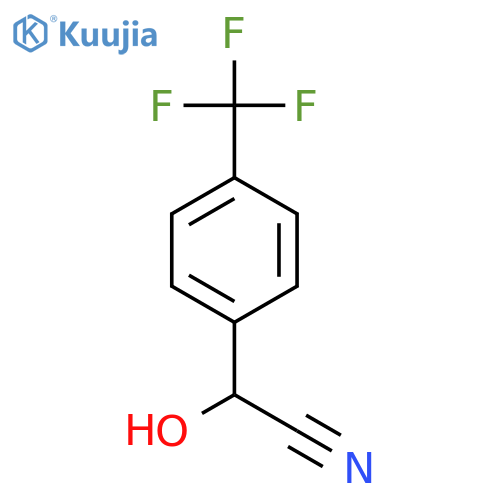Cas no 168013-75-0 (2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile)

168013-75-0 structure
商品名:2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile
2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile 化学的及び物理的性質
名前と識別子
-
- Benzeneacetonitrile, a-hydroxy-4-(trifluoromethyl)-
- 2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile
- BENZENEACETONITRILE,.ALPHA.-HYDROXY-4-(TRIFLUOROMETHYL)-
- BS-16192
- 168013-75-0
- MFCD12169340
- DTXSID70558568
- Hydroxy[4-(trifluoromethyl)phenyl]acetonitrile
- SCHEMBL6908520
- Benzeneacetonitrile, .alpha.-hydroxy-4-(trifluoromethyl)-
- CS-0161351
- (+/-)-2-hydroxy-2-(4-trifluoromethylphenyl)acetonitrile
- J-519676
- D80859
- NYWXAQVYSYFVIG-UHFFFAOYSA-N
- EN300-174665
- alpha-Hydroxy-4-(trifluoromethyl)benzeneacetonitrile
- AKOS009469237
- 2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile
-
- インチ: InChI=1S/C9H6F3NO/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13/h1-4,8,14H
- InChIKey: NYWXAQVYSYFVIG-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC=C1C(C#N)O)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 201.04014830g/mol
- どういたいしつりょう: 201.04014830g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 234
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 44Ų
2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-174665-10.0g |
2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile |
168013-75-0 | 95% | 10.0g |
$1962.0 | 2023-02-16 | |
| Enamine | EN300-174665-0.1g |
2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile |
168013-75-0 | 95% | 0.1g |
$129.0 | 2023-09-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KN559-50mg |
2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile |
168013-75-0 | 95% | 50mg |
278.0CNY | 2021-07-15 | |
| Enamine | EN300-174665-1g |
2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile |
168013-75-0 | 95% | 1g |
$457.0 | 2023-09-20 | |
| 1PlusChem | 1P007W53-100mg |
Benzeneacetonitrile, .alpha.-hydroxy-4-(trifluoromethyl)- |
168013-75-0 | 95% | 100mg |
$167.00 | 2024-06-19 | |
| Aaron | AR007WDF-5g |
Benzeneacetonitrile, .alpha.-hydroxy-4-(trifluoromethyl)- |
168013-75-0 | 95% | 5g |
$612.00 | 2025-01-23 | |
| Enamine | EN300-174665-5g |
2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile |
168013-75-0 | 95% | 5g |
$1322.0 | 2023-09-20 | |
| Aaron | AR007WDF-250mg |
Benzeneacetonitrile, .alpha.-hydroxy-4-(trifluoromethyl)- |
168013-75-0 | 95% | 250mg |
$44.00 | 2025-01-23 | |
| eNovation Chemicals LLC | Y1230036-10g |
2-hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile |
168013-75-0 | 95% | 10g |
$900 | 2025-02-18 | |
| abcr | AB547653-1g |
2-Hydroxy-2-[4-(trifluoromethyl)phenyl]acetonitrile; . |
168013-75-0 | 1g |
€336.70 | 2024-08-02 |
2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
168013-75-0 (2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile) 関連製品
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)
- 557-08-4(10-Undecenoic acid zinc salt)
- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:168013-75-0)2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile

清らかである:99%
はかる:1g
価格 ($):165
atkchemica
(CAS:168013-75-0)2-hydroxy-2-4-(trifluoromethyl)phenylacetonitrile

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ